Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate
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Overview
Description
Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[4,5-b]pyridine core in the structure contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate typically involves the reaction of 6-chloro-2-aminopyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding N-oxide derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different arrangement of the imidazole and pyridine rings but also show diverse biological activities.
Imidazo[4,5-c]pyridine derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the imidazole ring.
Uniqueness
Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate is unique due to the presence of the benzyl carbamate group, which enhances its biological activity and specificity. This structural feature distinguishes it from other imidazo[4,5-b]pyridine derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
benzyl N-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c16-11-6-12-14(17-7-11)20-13(19-12)8-18-15(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKWNADGZIBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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